molecular formula C28H27ClO4S B1674105 L-796449 CAS No. 194608-80-5

L-796449

Cat. No.: B1674105
CAS No.: 194608-80-5
M. Wt: 495.0 g/mol
InChI Key: KAPDPGZDHUCILF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-796449 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C28H27ClO4S and a molecular weight of 495.03 .

Chemical Reactions Analysis

L-796449 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

L-796449 has a wide range of scientific research applications, including:

Mechanism of Action

L-796449 exerts its effects by activating PPARγ, a ligand-dependent nuclear transcription factor. This activation leads to the inhibition of proinflammatory and inflammatory mediators such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). Additionally, this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses . The compound also upregulates the expression of cytoprotective proteins like heme oxygenase-1 (HO-1) .

Comparison with Similar Compounds

L-796449 is unique compared to other PPARγ agonists due to its non-thiazolidinedione structure. Similar compounds include:

This compound’s uniqueness lies in its ability to inhibit NF-κB signaling independently of PPARγ activation, which is not observed with thiazolidinedione PPARγ agonists .

Properties

CAS No.

194608-80-5

Molecular Formula

C28H27ClO4S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid

InChI

InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31)

InChI Key

KAPDPGZDHUCILF-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Canonical SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid
L 796,449
L 796449
L-796,449
L-796449
L796449

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate (3.72 g, 7.31 mmol) prepared in last step and aqueous lithium hydroxide(1.0M; 14.62 ml; 14.62 mmol) in methanol (25 ml) was refluxed for 1 hr. The mixture was partitioned between isopropyl acetate and pH4 buffer. The organic was dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane) to afford the title compound. M.P: 143° C. ESI-MS: m/e-495(M+1)
Name
methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
14.62 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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